molecular formula C11H9FN2O4 B13465210 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid

Cat. No.: B13465210
M. Wt: 252.20 g/mol
InChI Key: ZUHOMCKBEQHAJU-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives This compound features a diazepanone ring fused to a benzoic acid moiety, with a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, followed by the addition of p-anisidine and p-nitrobenzaldehyde under reflux conditions in ethanol. The reaction proceeds through a one-pot, four-component reaction mechanism. The yield of this reaction is approximately 50%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves standard organic synthesis techniques, including reflux, purification through recrystallization, and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid: Similar structure with a methoxy group instead of a fluorine atom.

    4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid: Similar structure with the positions of the methoxy and diazepanone groups swapped.

    3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid imparts unique chemical properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This makes the compound particularly interesting for applications requiring specific electronic and steric characteristics.

Properties

Molecular Formula

C11H9FN2O4

Molecular Weight

252.20 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid

InChI

InChI=1S/C11H9FN2O4/c12-7-2-1-6(10(16)17)5-8(7)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18)

InChI Key

ZUHOMCKBEQHAJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

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